Anemonin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds like anemonin emphasizes a shift from focusing purely on molecular structures to understanding the function these molecules can serve. This paradigm shift encourages the integration of nature's biosynthetic strategies with traditional chemical synthesis approaches, facilitating the creation of molecules with highly specific physical, chemical, and biological properties (Wu & Schultz, 2009).

Molecular Structure Analysis

Molecular-structure-based models have been developed to predict the environmental impacts and inventory data of chemical production solely based on the molecular structure of a chemical. This approach, leveraging neural networks, allows for a detailed analysis of chemical inventories and environmental assessments without detailed knowledge of the production process, which can be particularly relevant for understanding compounds like this compound (Wernet et al., 2008).

Chemical Reactions and Properties

The study of this compound's influence on tyrosinase-related proteins in human melanocytes highlights its biochemical activity and its potential utility in cosmetic applications. This compound exhibits time- and dose-dependent inhibition of tyrosinase activity, crucial for melanin synthesis, suggesting a pathway through which it affects pigmentation (Huang et al., 2008).

Physical Properties Analysis

This compound’s unique molecular structure, particularly its anemone-like formations, has implications for its physical properties, including adhesion and stability, which are crucial for its activity in biological systems and potential applications in materials science (Meresht et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound, especially its role as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), illustrate its anti-inflammatory effects. This selective inhibition underscores its potential therapeutic applications, providing insight into its mode of action at the molecular level (Lee et al., 2008).

Scientific Research Applications

Medicinal Use in Traditional Cultures : Anemonin, isolated from plants like Clematis hirsutissima, has been used by Native American tribes as a horse stimulant (Kern & Cardellina, 1983).

Anti-inflammatory Effects : Studies have shown that this compound can inhibit the production of nitric oxide, endothelin-1, and intercellular adhesion molecule-1 in rat intestinal microvascular endothelial cells, suggesting potential benefits in treating intestinal inflammation (Duan et al., 2006).

Selective Inducible Nitric Oxide Synthase Inhibitor : this compound has been identified as a potent and selective inhibitor of inducible nitric oxide synthase in macrophages, which may contribute to its anti-inflammatory properties (Lee et al., 2008).

Antimalarial Activity : Extracts from Ranunculus multifidus Forsk., containing this compound, have shown significant in vivo antimalarial activity against Plasmodium berghei in mice (Sirak et al., 2021).

Skin Permeation and Anti-Inflammatory Effect : this compound extracted from the Chinese herb Weilingxian has been studied for its skin permeability and potential in treating rheumatoid arthritis inflammation (Ning et al., 2016).

Intestinal Barrier Restoration in Piglets : Dietary this compound has been found to improve intestinal barrier restoration and reduce inflammation in piglets, suggesting a role in supporting intestinal health (Xiao et al., 2016).

Neuroprotection in Cerebral Ischemia and Reperfusion Injury : this compound has demonstrated protective effects against cerebral ischemia and reperfusion injury in rats, likely through its antioxidant action and inhibition of apoptosis pathways (Jia et al., 2014).

Osteoarthritis Progression : this compound has been shown to attenuate the progression of osteoarthritis by inhibiting the activation of the IL-1β/NF-κB pathway, highlighting its potential in treating this condition (Wang et al., 2017).

Wound Healing Properties : this compound has been identified as an active compound in Clematis flammula essential oil, enhancing wound healing in rats (Saidi et al., 2018).

Antifungal, Molluscicidal, and Larvicidal Properties : this compound and extracts from Clematis flammula have shown potential against various infective organisms, including fungi and parasites (Saidi et al., 2017).

Protection Against Diabetic Nephropathy : this compound has been found to protect against renal injury in a diabetic nephropathy model in rats, suggesting its therapeutic potential in diabetes-related complications (Qiao et al., 2019).

Mechanism of Action

Future Directions

Anemonin has shown significant antileishmanial activity with IC 50 values of 1.33 nM and 1.58 nM against promastigotes and 1.24 nM and 1.91 nM against amastigotes of L. aethiopica and L. donovani, respectively . This suggests that this compound could be a potential candidate for the treatment of leishmaniasis and schistosomiasis . Furthermore, this compound has been found to alleviate nerve injury after cerebral ischemia , indicating its potential in treating neurodegenerative diseases.

properties

IUPAC Name |

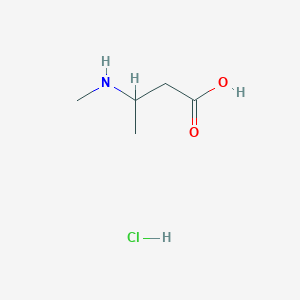

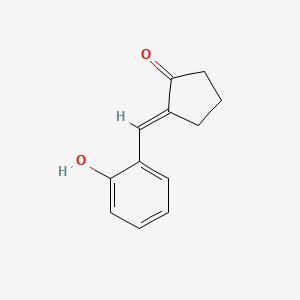

4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUQTCXCAFSSLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871710 |

Source

|

| Record name | 1,7-Dioxadispiro[4.0.4~6~.2~5~]dodeca-3,9-diene-2,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90921-11-2 |

Source

|

| Record name | 1,7-Dioxadispiro(4.0.4.2)dodeca-3,9-diene-2,8-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090921112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anemonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.